Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQYVQKHYUPKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Ethyl 4 2 Amino 1,3 Thiazol 4 Yl Benzoate Derivatives
Impact of Substituents on the Thiazole (B1198619) Ring on Biological Efficacy and Selectivity
The 2-aminothiazole (B372263) core is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Modifications to this ring system, particularly at the C2 amino group and the C5 position, have been shown to significantly influence the biological efficacy and selectivity of the resulting derivatives.
Research on related 2-aminothiazole-containing compounds has demonstrated that the nature of the substituent on the amino group is critical. For instance, acylation of the 2-amino group can modulate the compound's interaction with its biological target. nih.gov In a series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, the presence of an acetamido group was a key structural feature in compounds evaluated for neuraminidase inhibitory and fungicidal activity. researchgate.net
Furthermore, substitutions on the thiazole ring itself play a pivotal role. The introduction of aryl groups at the C4 or C5 position of the thiazole ring has been a common strategy to enhance biological activity. In a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, various substituents on the thiazole ring were explored. nih.gov While this study focused on a different isomer of the thiazole-benzoic acid scaffold, the principles of substitution can be extrapolated. The electronic properties and steric bulk of the substituents on the thiazole ring can influence the molecule's ability to fit into the active site of a target enzyme or receptor. For example, the presence of electron-withdrawing or electron-donating groups can alter the charge distribution of the thiazole ring, affecting its binding interactions. nih.gov
The following table summarizes the impact of thiazole ring substitutions on the biological activity of related compounds, providing insights into potential modifications for ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate derivatives.
| Compound Series | Substitution on Thiazole Ring | Observed Biological Activity | Reference |
| Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates | Varied aryl groups at C4 | Neuraminidase inhibition and fungicidal activity | researchgate.net |
| 4-(Thiazol-5-yl)benzoic acid derivatives | Modifications at C2 and C4 | Potent protein kinase CK2 inhibition | nih.gov |
| General 2-aminothiazole derivatives | Aryl substituents | Potent 5-LOX inhibition | rsc.org |
Influence of the Benzoate (B1203000) Moiety and Linker Modifications on Pharmacological Properties
The ethyl benzoate portion of the molecule serves as another critical site for modification to fine-tune the pharmacological properties of the derivatives. The ester group itself can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The nature of the ester (e.g., methyl, ethyl, propyl) can influence the compound's solubility, membrane permeability, and metabolic stability.
Studies on para-aminobenzoic acid (PABA) analogs have shown that modifications to the carboxyl and amino groups can lead to a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.com For instance, converting the carboxylic acid to an amide or a hydrazide can dramatically alter the compound's biological profile by introducing new hydrogen bonding capabilities.
The linker between the thiazole and benzoate rings, in this case, a direct bond from C4 of the thiazole to the phenyl ring, also presents opportunities for modification. While the parent compound has a direct linkage, introducing a flexible linker, such as an methylene (B1212753) or ethylene (B1197577) chain, could allow for optimal positioning of the two ring systems within a biological target. Conversely, a more rigid linker could lock the molecule into a bioactive conformation.
The substitution pattern on the benzoate ring is also a key determinant of activity. The position and nature of substituents can affect the electronic properties of the ring and introduce new points of interaction with a target. For example, the introduction of hydroxyl or methoxy (B1213986) groups could provide additional hydrogen bond donors or acceptors, potentially increasing binding affinity.
The table below illustrates how modifications to the benzoate moiety and linker in related structures can impact their pharmacological properties.
| Compound Series | Modification | Impact on Pharmacological Properties | Reference |
| 4-(Thiazol-5-yl)benzoic acid analogs | Replacement of benzene (B151609) ring with pyridine (B92270) or pyridazine | Maintained potent CK2 inhibitory activity | nih.gov |
| para-Aminobenzoic acid derivatives | Conversion of carboxyl group to amides, esters, or hydrazides | Varied biological activities including antimicrobial and anticancer | mdpi.com |
| Thiazole-amino acid hybrids | Linkage of thiazole to various amino acids | Moderate to good cytotoxicity against cancer cell lines | nih.gov |
Rational Design Principles for Optimizing Bioactivity and Pharmacodynamic Profiles
A key principle in the rational design of these derivatives is the use of bioisosteric replacements. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. For example, the ester group of the benzoate moiety could be replaced with a bioisostere such as a tetrazole or a hydroxamic acid to alter its acidity and potential for interaction with metabolic enzymes.
Molecular hybridization is another powerful design strategy. nih.gov This involves combining the structural features of two or more known pharmacophores to create a new hybrid molecule with a unique and potentially synergistic biological activity. For instance, the 2-aminothiazole core of the target compound could be combined with a structural motif from a known kinase inhibitor to create a novel anticancer agent.
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable in the rational design process. Molecular docking can be used to predict how a designed molecule will bind to its biological target, providing insights into the key interactions that contribute to its activity. researchgate.net QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. mdpi.com
The optimization of pharmacodynamic and pharmacokinetic properties is also a central aspect of rational design. This involves modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of polar functional groups can increase a compound's solubility, while the modification of metabolically labile sites can improve its in vivo stability.
Key rational design principles for optimizing derivatives of this compound include:
Bioisosteric Replacement: To improve potency, selectivity, and metabolic stability.
Molecular Hybridization: To create novel compounds with unique or synergistic activities. nih.gov
Computational Modeling: Utilizing molecular docking and QSAR to guide the design of new derivatives. mdpi.comresearchgate.net
ADME Optimization: Modifying the structure to improve the pharmacokinetic profile.
By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with enhanced therapeutic potential.
Advanced Analytical Methodologies for Compound Characterization and Purity Assessment in Research
Spectroscopic and Chromatographic Techniques for Structural Confirmation in Synthetic Research
The unambiguous structural confirmation of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate relies on a combination of advanced spectroscopic and chromatographic techniques. Beyond basic identification, these methods provide detailed insights into the molecular architecture and connectivity of the compound.
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, one-dimensional (1D) ¹H and ¹³C NMR spectra serve as the foundation for structural elucidation. For analogous compounds like ethyl 4-aminobenzoate, the proton NMR spectrum typically displays characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons. rsc.orgrsc.org For this compound, specific shifts would be expected for the thiazole (B1198619) ring proton and the amine protons. More advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. nih.gov For instance, an HMBC experiment would reveal long-range couplings between the protons of the ethyl group and the carbonyl carbon of the benzoate (B1203000) moiety, as well as correlations between the thiazole proton and adjacent carbon atoms.
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition with high accuracy. mdpi.com The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum can be used to deduce the structure of the molecule. For instance, in related aminobenzoate esters, characteristic losses of an ethyl radical or ethylene (B1197577) from the deprotonated molecule have been observed. researchgate.net
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are particularly powerful for structural confirmation. Liquid chromatography-mass spectrometry (LC-MS) allows for the analysis of the compound after it has been separated from a complex reaction mixture, providing both retention time and mass spectral data simultaneously.
The following table summarizes the key spectroscopic data that would be anticipated for the structural confirmation of this compound, based on the analysis of similar structures.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals for ethyl protons (quartet and triplet), aromatic protons (doublets), thiazole proton (singlet), and amine protons (broad singlet). | Presence of key functional groups and their proton environments. |
| ¹³C NMR | Resonances for ethyl carbons, aromatic carbons, thiazole carbons, and the ester carbonyl carbon. | Carbon framework of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks indicating proton-proton and proton-carbon connectivities. | Unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure. |
| HRMS | Accurate mass of the molecular ion. | Determination of the elemental composition. |
| MS/MS | Characteristic fragmentation pattern. | Structural information based on the fragmentation of the molecule. |
Methods for Impurity Identification, Isolation, and Quantification in Research Samples
Ensuring the purity of this compound is critical for its use in subsequent synthetic steps. A comprehensive approach involving the identification, isolation, and quantification of any impurities is therefore essential.
Impurity Identification:
The initial step in purity assessment is the development of a stability-indicating high-performance liquid chromatography (HPLC) method. nih.govnih.gov Such a method should be capable of separating the main compound from all potential process-related impurities and degradation products. The use of a high-resolution column, such as a C18 column, with an optimized mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is common. semanticscholar.org A gradient elution program is frequently employed to achieve optimal separation of compounds with a range of polarities. turkjps.org
For the identification of unknown impurities detected by HPLC, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. By analyzing the mass-to-charge ratio (m/z) of the impurity peaks, it is often possible to propose potential molecular formulas. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the impurity ions are fragmented to reveal characteristic daughter ions.
Impurity Isolation:
Once impurities are detected and preliminarily characterized, their isolation is often necessary for complete structural elucidation and for use as reference standards in quantitative analysis. Preparative HPLC is the most common technique for isolating impurities from a bulk sample. tsijournals.com The conditions of the analytical HPLC method are scaled up to a larger column and higher flow rates to allow for the injection of a larger amount of the sample and the collection of individual fractions corresponding to the main peak and the impurity peaks.
Impurity Quantification:
After identification and isolation, the impurities must be quantified to ensure they are below acceptable limits. The validated stability-indicating HPLC method is used for this purpose. The quantification can be performed using an external standard method, where the peak area of the impurity is compared to a calibration curve generated from a pure, isolated standard of that impurity.
In cases where an isolated impurity standard is not available, quantitative NMR (qNMR) can be a powerful tool for purity assessment. acs.orgyoutube.commdpi.com By integrating the signals of the main compound and the impurities in the ¹H NMR spectrum and using a certified internal standard, the concentration and therefore the percentage of each component can be determined with high accuracy.
The table below outlines a typical workflow for the impurity analysis of this compound.
| Step | Methodology | Objective |
| Detection | Stability-Indicating HPLC with UV detection | To separate the main compound from all potential impurities. |
| Identification | LC-MS and LC-MS/MS | To determine the molecular weight and fragmentation pattern of unknown impurities for structural elucidation. |
| Isolation | Preparative HPLC | To obtain pure samples of the impurities for full characterization and use as reference standards. |
| Quantification | Validated HPLC method with reference standards or qNMR | To determine the exact amount of each impurity present in the sample. |
Future Research Directions and Translational Potential for Ethyl 4 2 Amino 1,3 Thiazol 4 Yl Benzoate
Design and Synthesis of Novel Analogs with Enhanced Potency, Selectivity, and Bioavailability
Structural Modification Strategies:
Future synthetic efforts should focus on modifications at several key positions of the molecule to establish a comprehensive structure-activity relationship (SAR).
Substitution on the Phenyl Ring: The benzoate (B1203000) phenyl ring is a prime site for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets.
Modification of the Ethyl Ester: The ethyl ester functionality can be altered to improve metabolic stability and pharmacokinetic properties. Conversion to other esters, amides, or carboxylic acids can impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Approaches:
The synthesis of these novel analogs can be achieved through established synthetic methodologies for thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative, is a versatile method for constructing the core thiazole ring. Subsequent modifications of the peripheral functional groups can be accomplished using standard organic reactions.
| Modification Site | Potential Substituents/Modifications | Desired Outcome |
| Benzoate Phenyl Ring | Halogens, Alkyl, Alkoxy, Nitro | Enhanced potency and selectivity |
| 2-Amino Group | Acyl, Alkyl, Heterocyclic rings | Improved target binding and bioavailability |
| Ethyl Ester | Other esters, Amides, Carboxylic acid | Optimized pharmacokinetic properties |
Exploration of New Biological Targets and Disease Indications beyond Current Scope
The broad spectrum of biological activities associated with the 2-aminothiazole (B372263) scaffold suggests that Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate and its analogs may have therapeutic potential across a range of diseases. Future research should aim to identify and validate novel biological targets and expand the scope of potential disease indications.
Potential Therapeutic Areas:
Oncology: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases. nih.gov Future studies could screen this compound and its analogs against a panel of cancer-related kinases to identify potential hits. Promising targets could include cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and other kinases involved in cancer cell proliferation and survival.
Infectious Diseases: The thiazole ring is a component of several antimicrobial drugs. Novel analogs could be evaluated for their efficacy against a range of bacterial and fungal pathogens, particularly drug-resistant strains.
Inflammatory Disorders: Given the anti-inflammatory properties of some thiazole derivatives, future investigations could explore the potential of these compounds to modulate key inflammatory pathways, such as the production of pro-inflammatory cytokines.
Target Identification and Validation:
A variety of experimental techniques can be employed to identify the biological targets of promising analogs. These include:
High-Throughput Screening (HTS): Screening large libraries of analogs against diverse biological targets.
Affinity Chromatography: Using the active compound as a bait to isolate its binding partners from cell lysates.
Genetic and Proteomic Approaches: Identifying changes in gene and protein expression in response to compound treatment.
Integration of Advanced Computational and Experimental Approaches in Early-Stage Drug Discovery Pipelines
The integration of computational and experimental methods can significantly streamline the early-stage drug discovery process for this compound. This synergistic approach can accelerate the identification of promising lead compounds and provide valuable insights into their mechanism of action.
Computational Methods in Drug Design:
Molecular Docking: This technique can be used to predict the binding mode of analogs within the active site of a potential biological target. This information can guide the design of new derivatives with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogs and their biological activity. This can help in predicting the activity of newly designed compounds before their synthesis.
Pharmacophore Modeling: This approach identifies the key structural features required for biological activity, providing a template for the design of new and potent analogs.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize those with favorable drug-like characteristics for synthesis.
Experimental Validation:
The predictions from computational studies must be validated through rigorous experimental testing. This includes:
In Vitro Assays: To determine the biological activity of the synthesized compounds against the identified targets.
Cell-Based Assays: To evaluate the efficacy of the compounds in a more biologically relevant context.
Pharmacokinetic Studies: To assess the ADME properties of the most promising lead compounds in animal models.
By combining the predictive power of computational chemistry with the empirical data from experimental biology, the drug discovery pipeline for this compound can be made more efficient and effective, increasing the likelihood of developing a successful therapeutic agent.
| Computational Approach | Application in Drug Discovery | Experimental Validation |
| Molecular Docking | Predicts binding modes of analogs | In vitro binding assays |
| QSAR | Predicts biological activity of new compounds | Cell-based efficacy assays |
| Pharmacophore Modeling | Guides the design of new analogs | Synthesis and biological testing |
| ADMET Prediction | Prioritizes compounds with drug-like properties | In vivo pharmacokinetic studies |
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate, and how can intermediates be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. For example, one approach condenses benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol, followed by ether extraction and purification . Intermediate optimization requires controlling reaction conditions (temperature, solvent polarity) and using catalysts (e.g., acetic acid) to improve yields. Purity can be verified via HPLC or TLC, and intermediates characterized by -NMR and IR spectroscopy .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection is performed using synchrotron or in-house diffractometers. For refinement, SHELX programs (e.g., SHELXL) are widely used due to their robustness in handling small-molecule data, including twinning or high-resolution datasets . Visualization tools like UCSF Chimera aid in analyzing hydrogen bonding and π-π interactions within the thiazole and benzoate moieties .
Q. What spectroscopic methods are most effective for characterizing this compound?
- -/-NMR : Assign signals for the thiazole ring (δ 6.8–7.2 ppm for protons, δ 160–170 ppm for carbons) and ester carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm the presence of amine (–NH, ~3400 cm) and ester (C=O, ~1720 cm) groups .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., m/z 289.1 [M+H]) .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?
Discrepancies often arise from bioavailability or metabolic instability. To address this:
- Perform pharmacokinetic profiling (e.g., plasma stability assays) to assess metabolic degradation .
- Use prodrug strategies (e.g., ester hydrolysis to carboxylic acid derivatives) to enhance solubility and tissue penetration .
- Compare activity against structurally similar analogs (e.g., halogen-substituted thiazoles) to identify SAR trends .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to COX/LOX enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazole ring and enzyme active sites (e.g., COX-2’s hydrophobic pocket) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and key residues (e.g., Arg120 in COX-2) .
- QSAR Models : Correlate electronic descriptors (HOMO/LUMO energies) with IC values from enzyme inhibition assays .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., thiazole ring oxidation) by precise temperature control .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps involving aryl halides .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. What strategies validate the compound’s structural integrity when crystallographic data conflicts with spectroscopic results?
- Multi-Technique Validation : Cross-check XRD bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) .
- Dynamic NMR : Detect conformational flexibility (e.g., ester group rotation) causing discrepancies .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values .
Methodological Considerations
Q. How to design a robust assay for evaluating the compound’s antimicrobial activity?
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .
- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .
Q. What analytical techniques resolve co-eluting impurities in HPLC chromatograms of the compound?
- LC-MS/MS : Fragment ions differentiate impurities (e.g., de-esterified byproducts) .
- Ion-Pair Chromatography : Use 10 mM ammonium acetate (pH 5.0) to improve separation of polar degradation products .
- 2D Chromatography : Employ heart-cutting methods for complex mixtures .
Data Interpretation and Troubleshooting
Q. How to address low reproducibility in biological assays involving this compound?
- Stability Testing : Pre-incubate the compound in assay buffers (PBS, pH 7.4) to rule out pH-dependent degradation .
- Cell Line Authentication : Use STR profiling to confirm no cross-contamination .
- Positive Controls : Include reference inhibitors (e.g., indomethacin for COX assays) to validate experimental conditions .
Q. What steps confirm the absence of tautomeric forms in the thiazole ring during structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
